molecular formula C24H24N2O4S B2565465 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941961-15-5

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2565465
CAS RN: 941961-15-5
M. Wt: 436.53
InChI Key: BYCBQWKGZSSULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Antiviral Activity

The compound’s antiviral potential has been investigated due to its interaction with deubiquitinase (DUB) enzymes. DUB inhibition is a promising strategy for developing effective antiviral agents. In a study, a series of 4-(2-nitrophenoxy)benzamide derivatives were synthesized and tested against viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. Notably, compounds 8c, 8d, 10b, and 8a demonstrated strong antiviral activity against these viruses, with IC50 values ranging from 10.22 to 44.68 μM .

Anti-Tubercular Activity

Another avenue of research involves the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The goal is to enhance the efficacy of existing tuberculosis therapies .

Proline Content Modulation

Interestingly, methyl 2-(4-bromobenzenesulfonamido)acetate (3a), a derivative of N-benzenesulfonyl amino acid esters, was found to enhance proline content in soybean plants in response to excess cadmium. This effect is similar to the action of the plant hormone abscisic acid. Such modulation of proline levels could have implications for stress tolerance and plant health .

Synthetic Building Blocks

N-benzenesulfonyl amino acid esters serve as important synthetic intermediates. Their versatile reactivity allows for further functionalization and incorporation into more complex molecules. Medicinal chemists often use these esters as building blocks in drug discovery and optimization .

Antibacterial Research

While specific studies on this compound’s antibacterial activity are scarce, related N-benzenesulfonyl derivatives have been explored. For instance, two N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline were designed and screened for antibacterial effects. Further investigations could reveal additional applications in this field .

Green Synthesis

Lastly, the compound’s synthesis can be achieved through a green method using a simple grindstone procedure. This approach allows for rapid preparation of N-arylsulfonylhydrazones, which have potential applications in various areas .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-21-13-10-18(11-14-21)24(27)25-20-12-15-23-19(17-20)7-6-16-26(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCBQWKGZSSULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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